molecular formula C7H10N2 B1346932 N-methyl-1-(pyridin-3-yl)methanamine CAS No. 20173-04-0

N-methyl-1-(pyridin-3-yl)methanamine

Cat. No.: B1346932
CAS No.: 20173-04-0
M. Wt: 122.17 g/mol
InChI Key: MCSAQVGDZLPTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(pyridin-3-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, where a methyl group is attached to the nitrogen atom of the methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1-(pyridin-3-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with methylamine under reductive amination conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-methyl-1-(pyridin-3-yl)methanamine, also known as 3-[(Methylamino)methyl]pyridine, is a versatile compound with a variety of applications in scientific research, including pharmaceutical development, agrochemicals, material science, analytical chemistry, and biochemical research .

Scientific Research Applications

Pharmaceutical Development: this compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, because of its capacity to interact with neurotransmitter systems . It is also used in the synthesis of nilotinib and imatinib, achieved through the synthesis of key advanced intermediates such as 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine .

Agricultural Chemicals: This compound is used in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides by improving their absorption and effectiveness in plant systems .

Material Science: this compound is incorporated into the development of advanced materials, such as polymers and coatings. Its unique chemical properties provide enhanced durability and resistance .

Analytical Chemistry: It acts as a reagent in analytical methods, aiding in the detection and quantification of various substances, which is crucial for quality control in manufacturing processes .

Biochemical Research: Researchers utilize it in studies related to enzyme activity and metabolic pathways, offering insights into biological processes and potential therapeutic targets .

Study on Anticancer Activity: Oxadiazole derivatives, which are related to this compound, have been assessed for their effects on human cancer cell lines (MCF7 and U937).

Synthesis of Pyrazolo[1,5-a]Pyrimidine-7-Amines: this compound is used in the synthesis of pyrazolo[1,5-a]pyrimidine-7-amines, which have potential anti-cancer applications .

Safety and Hazards

This compound is classified with the following hazards :

  • Harmful if swallowed
  • Causes skin irritation
  • May cause respiratory irritation

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituent on the pyridine ring can affect the compound’s ability to interact with different molecular targets, making it distinct from its isomers .

Biological Activity

N-methyl-1-(pyridin-3-yl)methanamine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that contributes to its pharmacological potential, particularly in the fields of antibacterial and antifungal research.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2C_7H_10N_2, with a molecular weight of approximately 134.17 g/mol. Its structure includes a pyridine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies involving various derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported to be as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameStructureMIC (mg/mL)Activity
This compoundStructure0.0039Antibacterial
4-Methyl-N-(4-pyridinyl)-2-pyrimidinamineStructure0.025Antibacterial
Compound XStructure0.010Antifungal

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways in microbial cells. For example, compounds with similar structures have been shown to interfere with DNA synthesis and cell wall integrity in bacteria . The presence of the pyridine moiety facilitates binding to specific biological targets, enhancing the compound's efficacy.

Study on Antibacterial Efficacy

In a recent study, a series of pyridine derivatives including this compound were synthesized and evaluated for their antibacterial properties. The results indicated that modifications to the pyridine ring significantly affected the compounds' activity levels. Notably, derivatives with electron-donating groups exhibited enhanced antibacterial effects compared to those with electron-withdrawing groups .

Evaluation of Antifungal Properties

Another investigation focused on the antifungal activity of this compound against Candida species. The compound demonstrated considerable antifungal properties, with MIC values comparable to established antifungal agents . This suggests potential applications in treating fungal infections that are resistant to conventional therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-1-(pyridin-3-yl)methanamine?

  • Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, a related pyridine derivative was synthesized by reacting a carboxylic acid with N-methyl-1-(2-methylthiazol-4-yl)methanamine, achieving a 76% yield using coupling agents under optimized conditions . Another approach involves alkylation of pyridine derivatives with formaldehyde and methylamine, followed by reduction (e.g., NaBH₄ in methanol) to stabilize the amine group .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key characterization techniques include:

  • ¹H NMR : Peaks at δ 8.52–8.43 (pyridine ring protons), δ 3.64 (CH₂ group), and δ 2.25 (N-methyl group) confirm the structure .
  • Mass Spectrometry : ESI-MS (m/z 331.2 [M+H]⁺) and HR-ESI-MS validate molecular weight and fragmentation patterns .
  • IR Spectroscopy : Absorbance bands (e.g., 1625 cm⁻¹ for C=N/C=O) help identify functional groups .

Q. What purification methods are effective for this compound?

  • Methodological Answer : Post-synthesis purification involves:

  • Distillation : For large-scale industrial production to isolate volatile impurities .
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) for lab-scale purity .
  • Crystallization : Solvent recrystallization (e.g., methanol) to achieve >95% purity .

Advanced Research Questions

Q. How does this compound function in coordination chemistry?

  • Methodological Answer : The amine and pyridine groups act as electron donors, forming stable complexes with transition metals (e.g., La³⁺, Zn²⁺). For example, di(2-picolyl)amine derivatives coordinate via pyridyl N-atoms and amine lone pairs, enabling applications in catalysis or luminescent materials . Computational studies (DFT) can predict binding energies and geometries for tailored metal-ligand designs .

Q. Can this compound be optimized for CO₂ absorption or sensor applications?

  • Methodological Answer : Aminoalkyl pyridines are promising for CO₂ capture due to their amine functionality. In a study on CO₂ absorbents, similar compounds showed high cyclic capacity via carbamate formation . For sensor development, derivatives functionalized with boronic acids (e.g., pyrene-appended analogs) exhibit quantum capacitance changes, enabling lactate detection in electrochemical systems .

Q. What computational tools aid in derivative design and reaction optimization?

  • Methodological Answer :

  • Retrosynthesis AI : Tools like Pistachio/Bkms_metabolic databases predict feasible routes (e.g., one-step alkylation or cross-coupling) .
  • DFT Calculations : Optimize reaction pathways (e.g., transition-state analysis for reductive amination) .
  • Synthetic Accessibility Scores : Prioritize routes with scores <3.0 (scale: 1–10) for efficiency .

Q. How do substituents on the pyridine ring affect reactivity?

  • Methodological Answer : Methyl groups at positions 4, 5, or 6 (e.g., 4,5,6-trimethylpyridine derivatives) increase steric hindrance, reducing electrophilic substitution rates. Conversely, electron-withdrawing groups (e.g., -F) enhance oxidation potential, as seen in fluorinated imidazo[1,2-a]pyridine analogs . Reactivity trends are validated via Hammett plots or kinetic studies .

Q. Data Contradictions and Resolution

  • Synthesis Yields : reports 76% yield via coupling, while notes 65% for similar steps. Contradictions arise from reagent purity or reaction scale. Resolution: Use anhydrous solvents and controlled temperature (0–25°C) for reproducibility .
  • Ligand Efficacy : Pyridyl coordination strength varies with metal ions (e.g., stronger for La³⁺ vs. Zn²⁺). Confirm via UV-Vis titration or X-ray crystallography .

Properties

IUPAC Name

N-methyl-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSAQVGDZLPTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174005
Record name 3-(Methylaminomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20173-04-0
Record name N-Methyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20173-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylaminomethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020173040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20173-04-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20173-04-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Methylaminomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylaminomethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

For example, in U.S. Pat. No. 2,798,077, "Preparation of Methyl-(beta-picolyl)-Amine," issued to R. Schlapfer et al. in 1957, it is disclosed that 3-cyanopyridine can be hydrogenated h the presence of excess methylamine and a Raney nickel catalyst to yield N-methyl-3-picolylamine and beta-picolylamine. Separation of the beta-picolylamine is then required.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 25 ml of a 20% aqueous solution of NaOH stirred under cooling with ice-water, a 40% aqueous solution of methylamine (13.6 g, 0.175 mole) was added dropwise over 5 minutes, followed by further dropwise addition of an aqueous solution (10 ml) of 8.2 g (0.05 mole) of 3-pyridylmethyl chloride hydrochloride over 10 minutes. The mixture was further stirred at room temperature for 2 hours and, then, extracted with CH2Cl2 (100 ml×3). The extract was dried over MgSO4 and distilled to remove the solvent. The residue was subjected to vacuum distillation to give 2.6 g of the title compound as a yellow oil.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
8.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 3-pyridine-carboxaldehyde (0.24 g) in methanol, methylamine (2.0 M solution in tetrahydrofuran, 6 ml) was added, and the mixture was stirred at room temperature for 23 hours. Then, sodium borohydride (0.22 g) was added thereto, and the mixture was stirred for 1 hour. The reaction solution was concentrated under reduced pressure. The residue was partially purified on a reverse-phase silica gel column. A crude product was obtained by decantation and directly used in the next reaction.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 25 ml of a 20% aqueous solution of NAOH stirred under cooling with ice-water, a 40% aqueous solution of methylamine (13.6 g, 0.175 mole) was added dropwise over 5 minutes, followed by further dropwise addition of an aqueous solution (10 ml) of 8.2 g (0.05 mole) of 3-pyridylmethyl chloride hydrochloride over 10 minutes. The mixture was further stirred at room temperature for 2 hours and, then, extracted with CH2Cl2 (100 ml×3). The extract was dried over MgSO4 and distilled to remove the solvent. The residue was subjected to vacuum distillation to give 2.6 g of the title compound as a yellow oil.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
8.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-methyl-1-(pyridin-3-yl)methanamine
N-methyl-1-(pyridin-3-yl)methanamine
N-methyl-1-(pyridin-3-yl)methanamine
N-methyl-1-(pyridin-3-yl)methanamine
N-methyl-1-(pyridin-3-yl)methanamine
N-methyl-1-(pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.